molecular formula C14H19N5O2 B15117393 Ethyl 4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine-1-carboxylate

Ethyl 4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine-1-carboxylate

Cat. No.: B15117393
M. Wt: 289.33 g/mol
InChI Key: WFSZSMIROPNOSA-UHFFFAOYSA-N
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Description

Ethyl 4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine-1-carboxylate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the condensation of aminopyrazoles with β-dicarbonyl compounds. The reaction proceeds via an addition–elimination mechanism (aza-Michael type), where the NH₂-group of the starting aminopyrazole bonds with the Cβ of the β-dicarbonyl compound . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group .

Industrial Production Methods

Industrial production methods for pyrazolo[1,5-a]pyrimidines often focus on optimizing yield and purity. These methods may involve the use of high-throughput screening techniques and automated synthesis platforms to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds .

Scientific Research Applications

Ethyl 4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine-1-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine-1-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Properties

Molecular Formula

C14H19N5O2

Molecular Weight

289.33 g/mol

IUPAC Name

ethyl 4-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazine-1-carboxylate

InChI

InChI=1S/C14H19N5O2/c1-3-21-14(20)18-8-6-17(7-9-18)13-10-11(2)16-12-4-5-15-19(12)13/h4-5,10H,3,6-9H2,1-2H3

InChI Key

WFSZSMIROPNOSA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC(=NC3=CC=NN32)C

Origin of Product

United States

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